3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide
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Overview
Description
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a fluorophenoxy moiety, and a phenylpropyl chain, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent under basic conditions to form the 4-fluorophenoxy intermediate.
Sulfonamide formation: The intermediate is then reacted with propane-1-sulfonyl chloride in the presence of a base to form the sulfonamide group.
Attachment of the phenylpropyl chain: Finally, the phenylpropyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions or hydrophobic interactions, stabilizing the compound within the target site. This can lead to inhibition or modulation of the target’s activity, affecting downstream biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-fluorophenylsulfonamide: Lacks the phenylpropyl chain, resulting in different reactivity and biological activity.
N-phenylpropylsulfonamide: Does not contain the fluorophenoxy group, leading to variations in chemical properties and applications.
3-(4-chlorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and interactions.
Uniqueness
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide is unique due to the presence of both the fluorophenoxy and phenylpropyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the phenylpropyl chain can influence its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3S/c19-17-9-11-18(12-10-17)23-14-5-15-24(21,22)20-13-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-12,20H,4-5,8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMROWILEBGHBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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